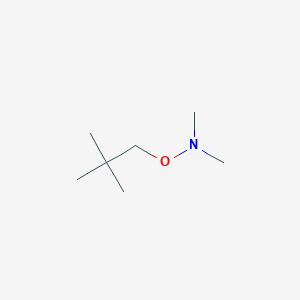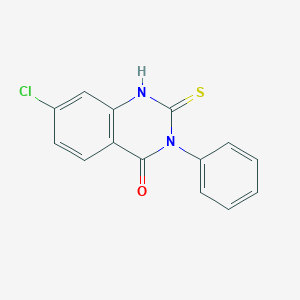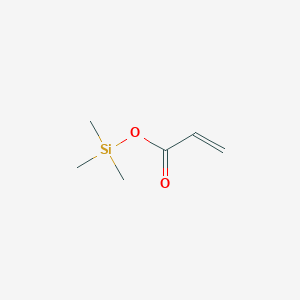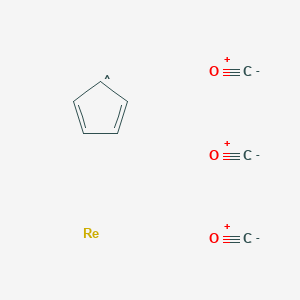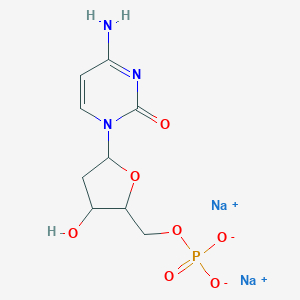
2'-脱氧胞苷-5'-单磷酸二钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
脱氧胞嘧啶单磷酸盐,也称为脱氧胞嘧啶酸或脱氧胞嘧啶,分别在其共轭酸和共轭碱形式中,是一种脱氧核苷酸。它是组成脱氧核糖核酸 (DNA) 的四种单体之一。 在 DNA 双螺旋中,脱氧胞嘧啶单磷酸盐将与脱氧鸟嘌呤单磷酸盐配对 .
科学研究应用
脱氧胞嘧啶单磷酸盐广泛用于科学研究,特别是在化学、生物学、医学和工业领域。它作为 DNA 合成的底物,用于聚合酶链反应 (PCR) 和其他分子生物学技术。 它也用于研究 DNA 修复机制以及开发抗病毒和抗癌药物 .
作用机理
脱氧胞嘧啶单磷酸盐主要通过掺入 DNA 发挥其作用。它被磷酸化为脱氧胞嘧啶二磷酸盐,然后被磷酸化为脱氧胞嘧啶三磷酸盐,后者在复制过程中被掺入 DNA。 这种掺入会导致链终止和 DNA 合成抑制,这是其在抗病毒和抗癌治疗中使用的基础 .
作用机制
Target of Action
The primary target of 2’-Deoxycytidine-5’-monophosphate disodium salt (dCMP) is the enzyme uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase . This enzyme plays a crucial role in the nucleotide metabolism pathway, which is essential for DNA and RNA biosynthesis .
Mode of Action
dCMP acts as a substrate for UMP/CMP kinase . The enzyme catalyzes the phosphorylation of dCMP to form deoxycytidine diphosphate (dCDP) . This reaction is a critical step in the nucleotide metabolism pathway, leading to the synthesis of deoxycytidine triphosphate (dCTP), which is a necessary component for DNA replication and repair .
Biochemical Pathways
The biochemical pathway affected by dCMP is the nucleotide metabolism pathway . Specifically, dCMP is involved in the pyrimidine metabolism sub-pathway, where it is converted to dCDP by UMP/CMP kinase . The dCDP is then further phosphorylated to form dCTP, which is incorporated into DNA during replication and repair processes .
Result of Action
The action of dCMP results in the production of dCTP, a critical component for DNA synthesis and repair . By providing a source of dCTP, dCMP supports the replication of genetic material in cells and the repair of DNA damage, thereby contributing to cellular function and genomic stability .
Action Environment
The action of dCMP is influenced by various environmental factors. For instance, the activity of UMP/CMP kinase, the enzyme that dCMP targets, can be affected by the cellular environment, including the presence of other substrates or inhibitors, pH, and temperature. Additionally, the solubility of dCMP in water suggests that it may be more effective in aqueous environments.
生化分析
Biochemical Properties
2’-Deoxycytidine-5’-monophosphate disodium salt is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase (EC 2.7.4.4) to form deoxycytidine diphosphate (dCDP) which upon phosphorylation to deoxycytidine triphosphate (dCTP) supports DNA and RNA biosynthesis .
Cellular Effects
The compound plays a crucial role in cellular processes, particularly in DNA synthesis and repair . By serving as a substrate for the formation of dCDP and subsequently dCTP, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’-Deoxycytidine-5’-monophosphate disodium salt involves its conversion to dCDP by UMP/CMP kinase. This dCDP is then phosphorylated to form dCTP, which is incorporated into DNA during replication and transcription .
Temporal Effects in Laboratory Settings
The effects of 2’-Deoxycytidine-5’-monophosphate disodium salt over time in laboratory settings are primarily related to its role in DNA synthesis and repair
Metabolic Pathways
2’-Deoxycytidine-5’-monophosphate disodium salt is involved in the nucleotide metabolism pathway, specifically in the synthesis of dCTP from dCDP .
准备方法
合成路线和反应条件
脱氧胞嘧啶单磷酸盐可以使用重组 N-脱氧核糖基转移酶 II、脱氧胞嘧啶激酶和乙酸激酶在一锅反应体系中生物合成。胸腺嘧啶用作脱氧核糖供体,三磷酸鸟苷用作磷酸供体,乙酰磷酸盐用于再生三磷酸鸟苷。 在优化条件下,胞嘧啶以高产率转化为脱氧胞嘧啶单磷酸盐 .
工业生产方法
传统上,脱氧胞嘧啶单磷酸盐是通过两种主要方法获得的:DNA 消化或化学合成。在 DNA 消化方法中,从鲑鱼精液等来源中提取 DNA,并通过磷酸二酯酶将其水解为脱氧腺苷单磷酸盐、脱氧鸟苷单磷酸盐、脱氧胞嘧啶单磷酸盐和胸腺嘧啶单磷酸盐。 然后使用阴离子交换树脂分离脱氧核苷单磷酸盐的混合物 .
化学反应分析
反应类型
脱氧胞嘧啶单磷酸盐会发生各种化学反应,包括磷酸化、脱氨和掺入 DNA。
常用试剂和条件
形成的主要产物
脱氧胞嘧啶二磷酸盐: 通过磷酸化形成。
脱氧胞嘧啶三磷酸盐: 通过进一步磷酸化形成。
脱氧尿苷单磷酸盐: 通过脱氨形成.
相似化合物的比较
脱氧胞嘧啶单磷酸盐类似于其他核苷酸,如胞嘧啶单磷酸盐、脱氧腺苷单磷酸盐和脱氧鸟苷单磷酸盐。它在 DNA 中与脱氧鸟苷单磷酸盐的特定碱基配对方面是独特的。 与作为核糖核酸 (RNA) 成分的胞嘧啶单磷酸盐不同,脱氧胞嘧啶单磷酸盐在糖成分的 2' 碳上缺少一个羟基,使其成为脱氧核苷酸 .
类似化合物列表
- 胞嘧啶单磷酸盐
- 脱氧腺苷单磷酸盐
- 脱氧鸟苷单磷酸盐
- 胸腺嘧啶单磷酸盐
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate involves the protection of the hydroxyl group, followed by the coupling of the protected sugar with the phosphate ester and the amino group of the pyrimidine. The final step involves the deprotection of the hydroxyl group to obtain the target compound.", "Starting Materials": [ "2-Deoxy-D-ribose", "Diethyl phosphate", "4-amino-2-oxopyrimidine" ], "Reaction": [ "Protection of the hydroxyl group of 2-deoxy-D-ribose using TBDMS chloride and imidazole as a catalyst", "Coupling of the protected sugar with diethyl phosphate using tetrazole as a catalyst to obtain the protected phosphate ester", "Coupling of the protected phosphate ester with 4-amino-2-oxopyrimidine using HATU and DIPEA as catalysts to obtain the protected target compound", "Deprotection of the TBDMS group using TBAF to obtain the final product, Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate" ] } | |
CAS 编号 |
13085-50-2 |
分子式 |
C9H14N3NaO7P |
分子量 |
330.19 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);/t5-,6+,8+;/m0./s1 |
InChI 键 |
YJOLXYLJTPJOHF-OERIEOFYSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |
| 13085-50-2 | |
物理描述 |
Solid |
相关CAS编号 |
25609-92-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


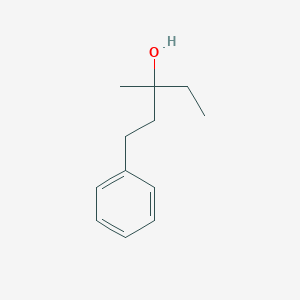
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)

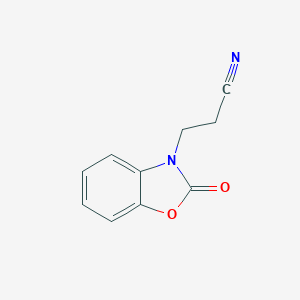


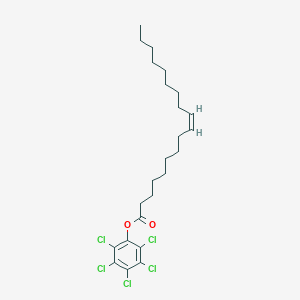
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)

